molecular formula C18H19N5O5S B2489639 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 1091392-86-7

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2489639
CAS RN: 1091392-86-7
M. Wt: 417.44
InChI Key: QOKURKZXHWPJAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, compounds with similar structural features were synthesized by converting aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. The final products were obtained by further reactions with specific halogenated acetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The confirmation of molecular structures in this class of compounds is typically achieved through various spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and the arrangement of functional groups within the compound (Rehman et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with enzymes or other biological targets, demonstrating significant biological activities. For example, compounds structurally similar to the one showed activity against enzymes like acetylcholinesterase, highlighting their potential utility in various biochemical applications (Rehman et al., 2013).

Scientific Research Applications

  • Synthesis and Pharmacological Applications :

    • Novel derivatives of this compound have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These derivatives are particularly notable for their inhibition of cyclooxygenase-1/2 (COX-1/2), with some showing high selectivity and efficacy in COX-2 inhibition, analgesic activity, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
    • Other studies have focused on synthesizing and evaluating certain derivatives for their cytotoxic activity, particularly in the context of anticancer research. Some compounds showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
  • Computational and Pharmacological Evaluation :

    • Computational studies, alongside pharmacological evaluations, have been conducted on similar derivatives. These studies assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. Certain compounds displayed binding and moderate inhibitory effects in various assays, highlighting their potential in drug discovery (Faheem, 2018).
  • Antimicrobial Applications :

    • Research into the antimicrobial properties of derivatives of this compound has also been undertaken. Studies show that these compounds possess broad biological activities and have been explored as antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020).
  • Radiosynthesis and Imaging Applications :

    • The compound and its derivatives have been used in the synthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET), showcasing its utility in diagnostic imaging and potentially in the management of conditions like cancer (Dollé et al., 2008).
  • Anticandidal Agents :

    • Derivatives of this compound have also been synthesized and evaluated for their potential as anticandidal agents, further broadening its scope in antimicrobial applications (Kaplancıklı, 2011).

properties

IUPAC Name

2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-27-13-4-2-12(3-5-13)6-8-19-15(25)11-29-18-22-21-16(28-18)10-23-9-7-14(24)20-17(23)26/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,25)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKURKZXHWPJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide

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